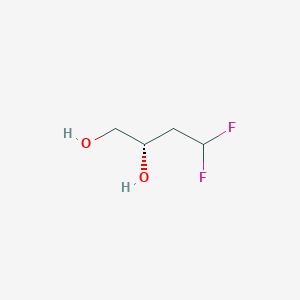

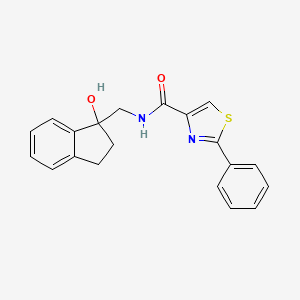

ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

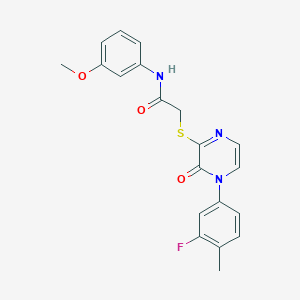

The compound ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the research. Benzimidazole and its derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by various functionalization reactions. For example, paper describes the synthesis of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates, which, while not the same, shares a bromo-substituent and a carboxylate ester similar to the compound . The synthesis route typically involves starting materials such as imidazole or pyridine derivatives, which are then subjected to halogenation, alkylation, or other reactions to introduce additional functional groups.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzene ring fused to an imidazole ring. In the case of the compound , additional substituents such as the allyl group and the bromo atom would influence the molecular geometry and electronic distribution. Paper discusses the characterization of a related compound using spectroscopic methods and X-ray diffraction, which are common techniques for determining the structure of such molecules. Theoretical methods like density functional theory (DFT) are also employed to predict molecular geometry and electronic properties.

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions depending on their substituents. For instance, halogenated derivatives like the one mentioned in paper could participate in nucleophilic substitution reactions. The presence of an ester group allows for hydrolysis or transesterification reactions. The allyl group in the compound of interest could engage in reactions typical of alkenes, such as allylic substitutions or polymerization under certain conditions. The reactivity of similar compounds is explored in paper , where the synthesis of imidazo[1,2-a]benzimidazole derivatives is achieved through cyclization and further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of a bromo atom and an ester group would affect the compound's polarity, solubility, and reactivity. The allyl group could contribute to the compound's ability to participate in additional chemical reactions. The spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide insight into the functional groups present and the compound's purity. The crystallographic behavior, as discussed in paper , can reveal information about the solid-state structure and intermolecular interactions, which are important for understanding the compound's stability and reactivity.

科学的研究の応用

Synthesis Approaches and Intermediates Ethyl 3-allyl-6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate and its derivatives have been synthesized through various methods, serving as key intermediates in chemical syntheses. For example, ethyl 2-(benzimidazol-2-yl)-3-(dimethylamino)acrylate has been utilized to prepare ethyl 1-oxo (or thioxo)-1,2dihydro-pyrimido[1,6a]benzimidazol-4-carboxylates under solvent-free conditions, showcasing an efficient and mild approach (Meziane et al., 1998). Additionally, the compound has acted as a starting material for the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, highlighting its versatility in the formation of complex heterocyclic structures (Dolzhenko et al., 2006).

作用機序

Target of Action

It is known that indole derivatives, which share a similar heterocyclic system, have been found in many important synthetic drug molecules and play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives, which share a similar structure, are known to interact with their targets in various ways, leading to different biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

特性

IUPAC Name |

ethyl 6-bromo-2-oxo-3-prop-2-enylbenzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3/c1-3-7-15-10-6-5-9(14)8-11(10)16(12(15)17)13(18)19-4-2/h3,5-6,8H,1,4,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKBSASXSFBXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=C(C=CC(=C2)Br)N(C1=O)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3019783.png)

![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)

![diethyl 2,2'-(1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purine-3,8(2H,4H)-diyl)diacetate](/img/structure/B3019797.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)

![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)